3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid
CAS No.: 1603041-23-1
Cat. No.: VC2885692
Molecular Formula: C8H10N2O3
Molecular Weight: 182.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1603041-23-1 |
---|---|
Molecular Formula | C8H10N2O3 |
Molecular Weight | 182.18 g/mol |
IUPAC Name | 5-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid |
Standard InChI | InChI=1S/C8H10N2O3/c11-8(12)6-3-9-10-7(6)5-1-2-13-4-5/h3,5H,1-2,4H2,(H,9,10)(H,11,12) |
Standard InChI Key | MYMYOTFLPMTPQP-UHFFFAOYSA-N |
SMILES | C1COCC1C2=C(C=NN2)C(=O)O |
Canonical SMILES | C1COCC1C2=C(C=NN2)C(=O)O |
Introduction
3-(Oxolan-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that combines an oxolane (tetrahydrofuran) ring with a pyrazole ring, featuring a carboxylic acid functional group. This compound is of interest in various fields, including organic synthesis and pharmaceutical development, due to its unique structural features and potential biological activities.
Synthesis and Preparation
The synthesis of 3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic synthesis techniques. These methods often include condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds to form the pyrazole ring, followed by incorporation of the oxolane moiety.
Related Compounds
Several compounds share structural similarities with 3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid, including:
-
1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid: This compound features a methyl group on the pyrazole ring, altering its chemical and biological properties .
-
N-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide: This compound includes a cyclopropane structure and a sulfonamide group, contributing to its unique properties and potential biological activities.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid | Methyl substitution on pyrazole | Altered chemical and biological properties |
N-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide | Cyclopropane with sulfonamide | Potential for distinct biological activities |
Storage and Handling
3-(Oxolan-3-yl)-1H-pyrazole-4-carboxylic acid should be stored at room temperature. It is classified with hazard statements such as H302, H315, H319, and H335, indicating potential risks to health and the environment. Precautionary measures include handling with protective equipment and avoiding exposure .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume